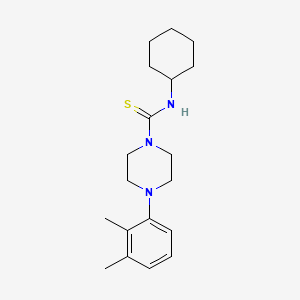
ethyl 5-(acetylamino)-4-(anilinocarbonyl)-3-methyl-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(acetylamino)-4-(anilinocarbonyl)-3-methyl-2-thiophenecarboxylate, commonly known as EATC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its promising biological properties. EATC belongs to the class of thiophene-based compounds, which are known to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
作用機序
The mechanism of action of EATC is not fully understood, but it is believed to work through multiple pathways. EATC has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication, and histone deacetylase, which is involved in gene expression. EATC also activates the p53 pathway, which is a tumor suppressor pathway that regulates cell cycle and apoptosis.
Biochemical and Physiological Effects:
EATC has been shown to have several biochemical and physiological effects. In vitro studies have shown that EATC inhibits the growth and proliferation of cancer cells, reduces the production of pro-inflammatory cytokines, and exhibits antibacterial activity. In vivo studies have shown that EATC reduces tumor growth and metastasis, and improves survival rates in animal models of cancer.
実験室実験の利点と制限
One of the main advantages of EATC is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of novel therapeutics. EATC is also relatively easy to synthesize and purify, which makes it accessible for laboratory experiments. However, one of the limitations of EATC is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in vivo.
将来の方向性
There are several future directions for the research on EATC. One of the most promising areas is the development of EATC-based therapeutics for the treatment of cancer. Further studies are needed to elucidate the mechanism of action of EATC and to optimize its pharmacokinetic properties. Another area of research is the development of EATC-based antibacterial agents, which could be used to combat antibiotic-resistant bacteria. Finally, the potential of EATC as an anti-inflammatory agent needs to be further explored, as it may have applications in the treatment of various inflammatory diseases.
合成法
The synthesis of EATC involves the reaction between ethyl 3-methyl-2-thiophenecarboxylate and aniline in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The purity of EATC can be improved by recrystallization from a suitable solvent.
科学的研究の応用
EATC has been extensively studied for its potential as a therapeutic agent in various diseases. One of the most promising applications of EATC is in the treatment of cancer. Several studies have shown that EATC exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, prostate, and lung cancer. EATC works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle in cancer cells.
In addition to its anti-cancer activity, EATC has also been shown to possess anti-inflammatory and anti-bacterial properties. EATC inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of COX-2, which is an enzyme involved in the production of inflammatory mediators. EATC also exhibits potent antibacterial activity against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
ethyl 5-acetamido-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-4-23-17(22)14-10(2)13(16(24-14)18-11(3)20)15(21)19-12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEOWNLUNPXQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C)C(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5794007.png)

![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5794033.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)


![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B5794090.png)


![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794099.png)